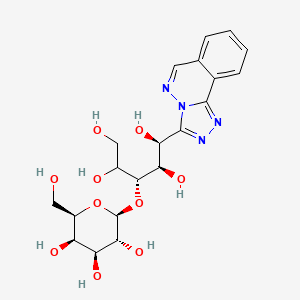
Hydralazine Lactosone Ring-opened Adduct
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydralazine Lactosone Ring-opened Adduct is a derivative of D-Lactose Monohydrate, which is commonly used as an excipient in dry powder inhalers. This compound is a product of the reaction between hydralazine, an antihypertensive agent, and lactosone, a derivative of lactose.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Hydralazine Lactosone Ring-opened Adduct involves the reaction of hydralazine with lactosone under controlled conditions. The reaction typically takes place in a methanolic solution, where hydralazine hydrochloride is reacted with lactosone. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using standard techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Hydralazine Lactosone Ring-opened Adduct undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
Hydralazine Lactosone Ring-opened Adduct has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and cellular processes.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of hypertension and other cardiovascular conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of Hydralazine Lactosone Ring-opened Adduct involves its interaction with molecular targets and pathways in the body. The compound is known to relax vascular smooth muscles by inhibiting intracellular calcium release, which leads to vasodilation and reduced blood pressure. Additionally, it inhibits DNA methylation, which can have various biological effects .
Vergleich Mit ähnlichen Verbindungen
Hydralazine Lactosone Ring-opened Adduct can be compared with other similar compounds, such as:
Hydralazine: The parent compound, primarily used as an antihypertensive agent.
Hydralazine Hydrazone: A derivative of hydralazine with similar pharmacological properties.
Lactosone Derivatives: Other compounds derived from lactosone with varying applications.
Eigenschaften
Molekularformel |
C20H26N4O10 |
|---|---|
Molekulargewicht |
482.4 g/mol |
IUPAC-Name |
(1S,2R,3R)-1-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentane-1,2,4,5-tetrol |
InChI |
InChI=1S/C20H26N4O10/c25-6-10(27)17(34-20-16(32)13(29)12(28)11(7-26)33-20)14(30)15(31)19-23-22-18-9-4-2-1-3-8(9)5-21-24(18)19/h1-5,10-17,20,25-32H,6-7H2/t10?,11-,12+,13+,14-,15-,16-,17-,20+/m1/s1 |
InChI-Schlüssel |
ACTGLEFGWMGVTR-CLLUNNDNSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=NN3C2=NN=C3[C@@H]([C@H]([C@@H](C(CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=NN3C2=NN=C3C(C(C(C(CO)O)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


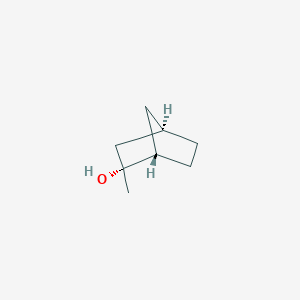
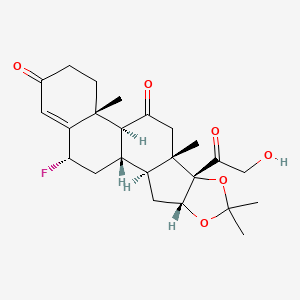
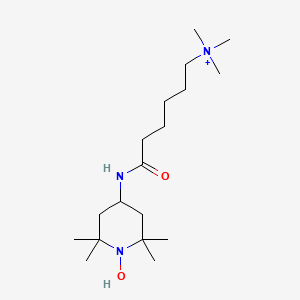

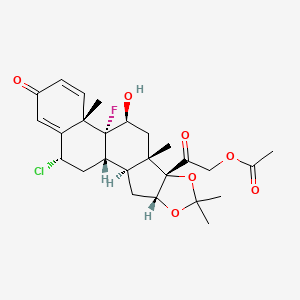
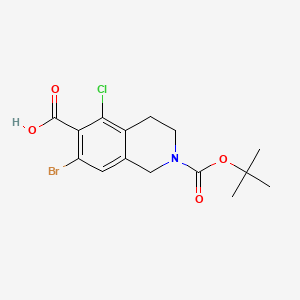
![sodium;7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13861806.png)
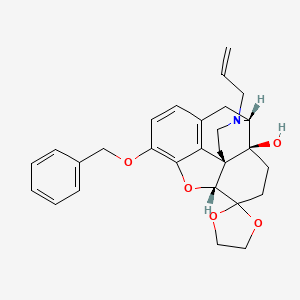
![2-[1-(Ethoxyimino)butyl]-5-[2-(ethylsulfonyl)propyl]-3-hydroxy-2-cyclohexen-1-one](/img/structure/B13861818.png)

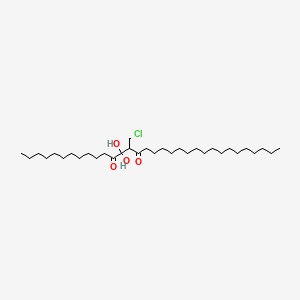
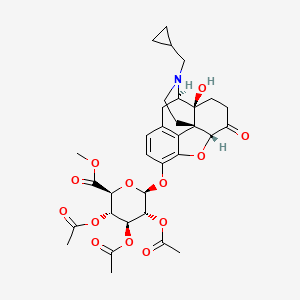
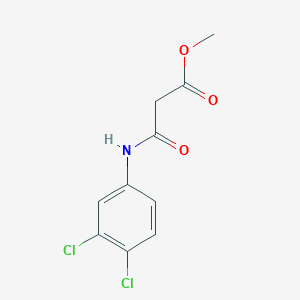
![3-[4-(Octadecyloxy)phenyl]prop-2-enoic acid](/img/structure/B13861849.png)
